(Z)-N'-(4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)nicotinohydrazide
Description
The compound (Z)-N'-(4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)nicotinohydrazide is a thioxothiazolidinone derivative featuring a 4-ethylbenzylidene substituent at position 5 and a nicotinohydrazide moiety linked via a butanoyl chain. Its structure combines a rhodanine-like core (4-oxo-2-thioxothiazolidin-3-yl) with a hydrazide functional group, which is often associated with bioactivity in antimicrobial, anticancer, and antioxidant agents . The (Z)-configuration of the benzylidene group is critical for molecular interactions, as geometric isomerism influences binding affinity to biological targets .
Properties
IUPAC Name |
N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-15-7-9-16(10-8-15)13-18-21(29)26(22(30)31-18)12-4-6-19(27)24-25-20(28)17-5-3-11-23-14-17/h3,5,7-11,13-14H,2,4,6,12H2,1H3,(H,24,27)(H,25,28)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOHGWMBJYWZAI-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Myc-Max protein complex . The c-Myc-Max complex is a transcription factor that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation.
Mode of Action
The compound specifically inhibits the c-Myc-Max interaction , preventing the transactivation of c-Myc target gene expression. This inhibition effectively disables c-Myc, leading to a variety of downstream effects.
Biochemical Pathways
The inhibition of the c-Myc-Max interaction affects several biochemical pathways. It downregulates c-Myc expression and upregulates CDK inhibitors, p21 and p27. This results in the inhibition of proliferation, induction of apoptosis, and cell cycle arrest in the G0/G1 phase.
Pharmacokinetics
The compound is soluble in DMSO and water at concentrations less than 2mg/ml. It is stable for 1 year from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20° for up to 1 month. .
Result of Action
The compound’s action results in several molecular and cellular effects. It induces cell cycle arrest, apoptosis, and myeloid differentiation in human acute myeloid leukemia. It also inhibits the MYCN/Max interaction leading to cell cycle arrest, apoptosis, and neuronal differentiation in MYCN-amplified neuroblastoma cells.
Comparison with Similar Compounds
Core Structure and Substituents
The target compound shares a thioxothiazolidinone core with several analogues (Table 1). Key variations include:
- Benzylidene substituents: The 4-ethylbenzylidene group distinguishes it from compounds with methyl (e.g., 4-methylbenzylidene in ), methoxy (e.g., 2-methoxybenzylidene in ), or halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ).
- Hydrazide/nucleobase moieties: The nicotinohydrazide group contrasts with simpler hydrazides (e.g., benzohydrazide in ) or ester derivatives (e.g., ethyl propanoate in ). Nicotinamide derivatives often exhibit enhanced hydrogen-bonding capacity, which may improve target specificity .
Table 1: Structural and Physicochemical Properties of Selected Analogues
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues with rigid aromatic substituents (e.g., 4b: 254–256°C) exhibit higher melting points due to strong intermolecular interactions, whereas flexible or halogenated derivatives (e.g., 4e: 75–77°C) have lower values .
- Solubility: The nicotinohydrazide group may enhance water solubility compared to ester derivatives (e.g., IIIf in ), though the 4-ethylbenzylidene group could counterbalance this by increasing hydrophobicity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this compound and its analogs typically involves multi-step reactions, including cyclization, condensation, and hydrazide formation. Key factors affecting yield include:
- Solvent systems : Glacial acetic acid (used in thiazolidinone ring formation) improves reaction efficiency (85% yield in ) compared to methanol/KOH systems (66% yield in ) .
- Catalysts : Anhydrous sodium acetate aids in imine bond formation (), while acetic acid catalyzes hydrazone linkages ().
- Temperature : Reflux conditions (e.g., 7 hours at 100°C in ) enhance reaction completion.
Methodological Tip : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and purify via recrystallization (ethanol or methanol) .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity?
Structural validation requires a combination of:
- 1H/13C NMR : Assigns proton/carbon environments (e.g., thioxothiazolidinone carbonyl at ~170 ppm in , hydrazide NH signals at δ 10–12 ppm) .
- IR spectroscopy : Identifies functional groups (C=O stretches at 1650–1750 cm⁻¹, C=S at 1200–1250 cm⁻¹) .
- Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .
Purity Assessment : Use HPLC or elemental analysis to ensure >95% purity, as reported in .
Q. What safety protocols are recommended for handling this compound?
While specific safety data for this compound is limited, general precautions for hydrazide derivatives include:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
- Storage : Keep in airtight containers away from light and moisture, based on protocols for structurally similar compounds in .
Advanced Research Questions
Q. How can computational methods resolve stereochemical ambiguities in this compound?
- DFT Calculations : Optimize geometry and compare theoretical vs. experimental NMR/IR data (e.g., used DFT to validate tautomeric forms) .
- Molecular Docking : Predict binding conformations to biological targets (e.g., docked analogs to cannabinoid receptors to explain activity variations) .
Methodological Tip : Use Gaussian or ORCA software for DFT, and AutoDock Vina for docking studies .
Q. How can contradictions in biological activity data across studies be addressed?
Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC before assays ( reported 95–99% purity for reliable bioactivity) .
- Assay Conditions : Standardize protocols (e.g., MIC values for antibacterial assays in vs. antioxidant assays in ) .
- Target Selectivity : Use molecular docking () or siRNA knockdown to confirm mechanism-specific effects .
Q. How can reaction kinetics and solvent effects be modeled to optimize derivative synthesis?
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures/pH (e.g., tracked hydrazone formation) .
- Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability ( used glacial acetic acid for high yields) .
- Software Tools : Employ Aspen Plus or COMSOL for process simulation ( highlights chemical software for reaction optimization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
